5-Chloro-1,4-dimethylpyrazine-2,3-dione
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Overview
Description
5-Chloro-1,4-dimethylpyrazine-2,3-dione is a heterocyclic compound containing a pyrazine ring substituted with chlorine and methyl groups
Preparation Methods
The synthesis of 5-Chloro-1,4-dimethylpyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,3-dichloro-1,4-dimethylpyrazine with a suitable nucleophile can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-Chloro-1,4-dimethylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-1,4-dimethylpyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-1,4-dimethylpyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-1,4-dimethylpyrazine-2,3-dione can be compared with other similar compounds, such as:
5-Chloro-1,4-dimethylpyrazine: Similar structure but lacks the dione functionality.
1,4-Dimethylpyrazine-2,3-dione: Similar structure but lacks the chlorine substitution.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Properties
CAS No. |
87486-42-8 |
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Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
5-chloro-1,4-dimethylpyrazine-2,3-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-3-4(7)9(2)6(11)5(8)10/h3H,1-2H3 |
InChI Key |
DPFWWFRPMFYFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N(C(=O)C1=O)C)Cl |
Origin of Product |
United States |
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